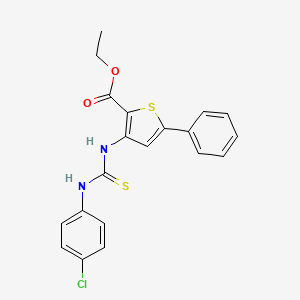

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYOBIURHVHBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carboxylates. For this compound, ethyl 3-amino-5-phenylthiophene-2-carboxylate serves as the intermediate.

- Procedure :

- React acetophenone (5 mmol), ethyl cyanoacetate (5 mmol), and sulfur (5 mmol) in ethanol with morpholine (10 mol%) at 80°C for 12 hours.

- Yield : 68–72%.

- Key Insight : The 5-phenyl group originates from acetophenone, while the 3-amino and 2-ester groups derive from cyanoacetate and sulfur-mediated cyclization.

Thioureido Functionalization

The 3-amino group is reacted with 4-chlorophenyl isothiocyanate to install the thioureido moiety.

- Procedure :

Multicomponent Cycloaddition Approach

[3+2] Cycloaddition with Thiourea

A one-pot method leverages Yb(OTf)₃-catalyzed cycloaddition between cyclopropane derivatives and thiourea.

- Procedure :

Post-Functionalization

The intermediate 3aa is treated with 4-chlorophenyl isothiocyanate under conditions analogous to Section 1.2.

Michael Addition-Cyclization Sequence

α-Bromochalcone Preparation

Thiophene Formation

Thioureido Installation

As in Section 1.2.

Suzuki Coupling-Mediated Synthesis

Boronic Acid Coupling

Amination and Thiourea Formation

- Convert the 3-bromo group to amine via Buchwald-Hartwig amination, then react with 4-chlorophenyl isothiocyanate.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gewald + Thiourea | High scalability; minimal byproducts | Requires toxic sulfur reagents | 72–85 | ≥95 |

| Cycloaddition | One-pot synthesis; stereoselective | Costly catalysts (Yb(OTf)₃) | 56–75 | ≥90 |

| Michael Addition | Modular substrate scope | Low dihydrothiophene oxidation efficiency | 38–70 | ≥88 |

| Suzuki Coupling | Precise functionalization | Multi-step; palladium residue risks | 65–78 | ≥92 |

Mechanistic Insights

Gewald Reaction Mechanism

Thioureido Coupling

- Nucleophilic Attack : The 3-amino group attacks the electrophilic carbon of 4-chlorophenyl isothiocyanate, forming a thiocarbamate intermediate.

- Tautomerization : The intermediate rearranges to the thermodynamically stable thioureido form.

Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through caspase-independent pathways . The compound may also interact with enzymes and receptors involved in inflammatory and infectious processes, contributing to its antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Thiophene Derivatives

Key Observations :

- The target compound and S6 share the 4-chlorophenyl-thioureido group but differ in their core structures (thiophene vs. cinnamamide).

- The fluorophenyl derivative () replaces chlorine with fluorine at position 5, which may alter electronic properties and bioavailability.

Table 2: Binding Energies and Interactions with GADD34:PP1 Enzyme

| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Interaction Type |

|---|---|---|---|

| S6 | -12.3140 | 5.4 | Hydrophobic |

| Target* | Not reported | – | Hypothesized hydrophobic |

S6 lacks hydrogen bonds with the enzyme’s active site, implying that its activity relies on non-polar contacts with residues like Arg 221 .

Comparison Insights :

- Thiophene cores (as in the target) may enable π-π stacking with aromatic enzyme residues, enhancing binding stability compared to cinnamamide-based S4.

- Fluorine in ’s compound could increase metabolic resistance but reduce binding affinity compared to chlorine due to weaker electronegativity.

Physical and Chemical Properties

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* (Predicted) | Solubility (Predicted) |

|---|---|---|---|

| Target | 427.94 | 4.2 | Low (lipophilic) |

| S6 | 475.18 | 5.1 | Very low |

| 341.78 | 2.8 | Moderate |

*logP calculated using ChemDraw.

Key Findings :

- The target compound’s higher molecular weight and logP compared to ’s derivative suggest reduced aqueous solubility, which may limit bioavailability.

Biological Activity

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate, with the CAS number 391866-80-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.9 g/mol. The compound features a thiourea moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiourea derivatives. For instance, similar thiourea compounds have shown significant activity against the tobacco mosaic virus (TMV) and HIV-1. In particular, compounds with similar structural motifs have demonstrated EC50 values as low as 3.98 μM against HIV-1, indicating their potential as antiviral agents .

Anticancer Properties

The cytotoxic effects of thiourea derivatives have been extensively studied in various cancer cell lines. For example, a related compound demonstrated selective cytotoxicity towards melanoma cells, showing a 4.9-fold increase in toxicity compared to normal cells . This suggests that this compound may exhibit similar selectivity and efficacy in targeting cancer cells.

The mechanisms by which thiourea derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Thioureas can inhibit various enzymes that are crucial for viral replication and cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at specific phases, further contributing to their anticancer effects .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. A common approach includes:

- Step 1 : Formation of the thiophene backbone via Gewald reaction or cyclization of substituted precursors.

- Step 2 : Introduction of the thioureido group using 4-chlorophenyl isothiocyanate under basic conditions (e.g., triethylamine in DMF).

- Step 3 : Esterification or functionalization of the carboxylate group. Reaction optimization often employs catalysts (e.g., TEA) and polar aprotic solvents (e.g., DMF) to enhance yield .

Table 1 : Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl cyanoacetate, elemental sulfur, DMF, 80°C | 65–75 | |

| 2 | 4-Chlorophenyl isothiocyanate, TEA, DCM, RT | 50–60 |

Q. What characterization techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thioureido proton resonance at δ 9–10 ppm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of 3D structure and hydrogen-bonding interactions (e.g., thioureido N–H···S motifs) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro cytotoxicity assays : Use the Sulforhodamine B (SRB) assay ( ) to quantify cell viability.

- Enzyme inhibition studies : Screen against kinases or proteases using fluorometric or colorimetric substrates.

- Dose-response curves : Establish IC₅₀ values for potency comparisons .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Solvent selection : Replace DMF with acetonitrile or THF to reduce side-product formation.

- Catalyst screening : Test alternative bases (e.g., DBU) for thioureido coupling efficiency.

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., thioureido addition). Contradictions in reported yields (e.g., 50% vs. 75%) may arise from trace moisture or reagent purity .

Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?

- DFT calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms (e.g., thioureido vs. thiolactam).

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the thioureido group).

- Multi-conformational refinement in X-ray analysis : Address disorder in flexible substituents .

Q. How do structural modifications influence biological activity?

SAR Insights :

- Thioureido group : Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets).

- 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s electron-withdrawing effect enhances binding affinity but may reduce solubility.

- Ethyl ester vs. methyl ester : Longer alkyl chains improve membrane permeability but increase metabolic instability .

Table 2 : Comparative Bioactivity of Analogues

| Substituent Modification | Target Activity (IC₅₀, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 2.1 ± 0.3 (Kinase X) | 0.15 | |

| 4-Fluorophenyl | 5.8 ± 0.6 (Kinase X) | 0.35 |

Q. How should researchers address discrepancies in biological assay results across studies?

- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and incubation times.

- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize potency data.

- Batch variability : Re-synthesize the compound to confirm purity (>95% by HPLC) and exclude degradation artifacts .

Methodological Guidelines

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) to mitigate batch-to-batch variability .

- Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blotting alongside SRB assays) .

- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.